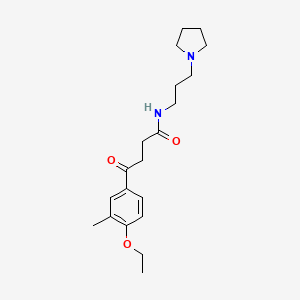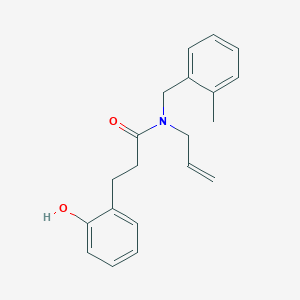
N-allyl-3-(2-hydroxyphenyl)-N-(2-methylbenzyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-allyl-3-(2-hydroxyphenyl)-N-(2-methylbenzyl)propanamide, commonly known as AHPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. AHPP belongs to the class of compounds known as N-substituted benzamides, which have been found to possess a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of AHPP is not fully understood, but it has been suggested that the compound exerts its effects through the modulation of various signaling pathways. AHPP has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. AHPP has also been found to inhibit the activity of histone deacetylase (HDAC), an enzyme that is involved in the regulation of gene expression. The inhibition of HDAC by AHPP has been linked to its anti-cancer effects.
Biochemical and Physiological Effects:
AHPP has been found to exhibit a wide range of biochemical and physiological effects. The compound has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. AHPP has also been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. In addition, AHPP has been found to exhibit antioxidant and neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of AHPP is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. AHPP has also been found to exhibit low toxicity, which is an important consideration for drug development. However, one of the limitations of AHPP is its low solubility in water, which may limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the research on AHPP. One of the main areas of interest is the development of new drugs based on the structure of AHPP. Several studies have reported the synthesis of analogs of AHPP with improved biological activities. Another area of interest is the elucidation of the mechanism of action of AHPP, which may provide insights into the development of new drugs. Finally, the potential use of AHPP in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, is an area of active research.
Métodos De Síntesis
The synthesis of AHPP involves the reaction of 2-hydroxyacetophenone with N-allyl-N-(2-methylbenzyl)amine in the presence of acetic acid and sodium acetate. The resulting product is then treated with propionyl chloride to obtain AHPP. The synthesis of AHPP has been reported in several research articles, and the purity and yield of the compound have been optimized through various methods.
Aplicaciones Científicas De Investigación
AHPP has been found to possess a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. Several studies have reported the potential use of AHPP in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. AHPP has also been found to exhibit antioxidant and neuroprotective effects, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
3-(2-hydroxyphenyl)-N-[(2-methylphenyl)methyl]-N-prop-2-enylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-3-14-21(15-18-10-5-4-8-16(18)2)20(23)13-12-17-9-6-7-11-19(17)22/h3-11,22H,1,12-15H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKXSHLPUNVCPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN(CC=C)C(=O)CCC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-chlorobenzyl)thio]-N-(2-morpholinylmethyl)acetamide hydrochloride](/img/structure/B5906754.png)
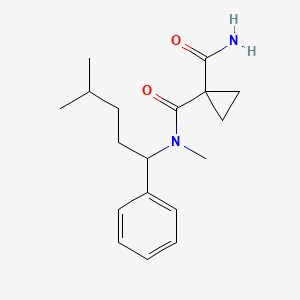
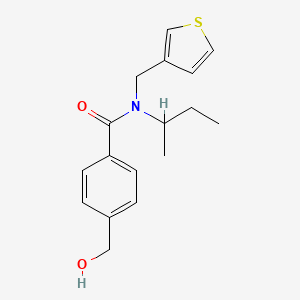
![methyl [4-({[(2-chlorobenzyl)thio]acetyl}amino)piperidin-1-yl]acetate](/img/structure/B5906767.png)
![2-(3-acetyl-1H-indol-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]butanamide](/img/structure/B5906769.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2-methoxyethyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B5906776.png)
amino]methyl}-3-methoxyphenol](/img/structure/B5906785.png)
![2-[2-methyl-3-({[1-(4-methylpyridin-2-yl)propyl]amino}methyl)-1H-indol-1-yl]acetamide](/img/structure/B5906792.png)
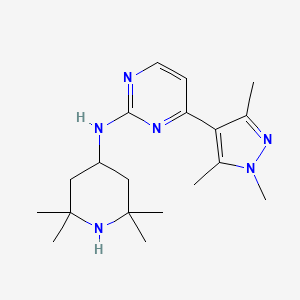
amino](4-methoxy-3,5-dimethylphenyl)acetic acid](/img/structure/B5906812.png)
![2-(2-ethoxyphenoxy)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]ethanamine](/img/structure/B5906821.png)
![N-[(3,5-dichloropyridin-4-yl)methyl]-3-(1H-imidazol-1-yl)-N-(pyridin-3-ylmethyl)propan-1-amine](/img/structure/B5906822.png)

